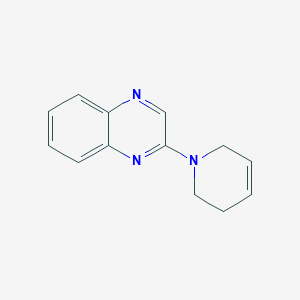
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline, commonly known as DPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPQ belongs to the class of quinoxaline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DPQ is not fully understood. However, it is believed that DPQ inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DPQ has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a selective inhibitor of topoisomerase II, DPQ has also been found to inhibit the activity of other enzymes such as protein kinase C and protein kinase A. DPQ has also been found to exhibit anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPQ in lab experiments is its selectivity for topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using DPQ is its potential toxicity. DPQ has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DPQ. One area of research involves the development of more selective inhibitors of topoisomerase II. Another area of research involves the use of DPQ in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DPQ and its potential applications in various biological processes.
Conclusion:
In conclusion, DPQ is a chemical compound that has been extensively studied for its potential applications in scientific research. DPQ exhibits a range of biochemical and physiological effects and has been found to be a valuable tool for studying the role of topoisomerase II in various biological processes. While there are some limitations to using DPQ in lab experiments, there are several future directions for research that may lead to the development of more selective inhibitors of topoisomerase II and new treatments for cancer.
Méthodes De Synthèse
DPQ can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with 2-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain DPQ in its pure form.
Applications De Recherche Scientifique
DPQ has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DPQ as a selective inhibitor of DNA topoisomerase II. Topoisomerase II is an enzyme that is involved in the regulation of DNA supercoiling and plays a crucial role in DNA replication and transcription. DPQ has been found to selectively inhibit the activity of topoisomerase II, making it a valuable tool for studying the role of this enzyme in various biological processes.
Propriétés
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h1-4,6-7,10H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDHKXGIHLGIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dihydro-2H-pyridin-1-yl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)

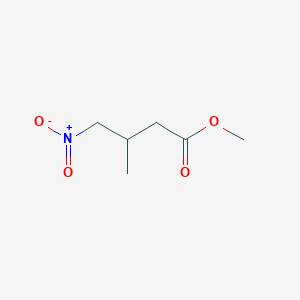
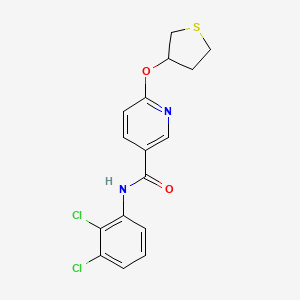
![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
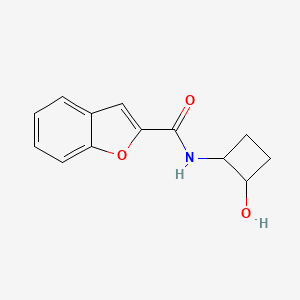
![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

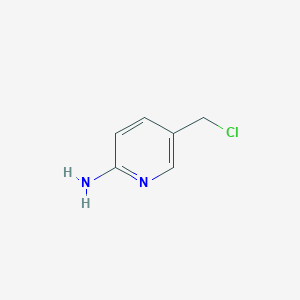
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)